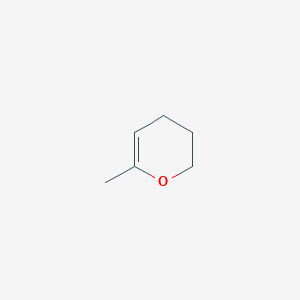

6-Methyl-3,4-dihydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBAXSUIRDPNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166807 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-11-5 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 3,4 Dihydro 2h Pyran and Its Derivatives

Cycloaddition Strategies in Dihydropyran Synthesis

Cycloaddition reactions offer an efficient and atom-economical approach to the synthesis of cyclic systems like dihydropyrans by forming multiple bonds in a single step. nih.govlu.se

Hetero-Diels-Alder Reactions: Inverse Electron Demand Approaches

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing the 3,4-dihydro-2H-pyran skeleton. nih.gov In particular, the inverse electron demand hetero-Diels-Alder (IED-HDA) reaction has been established as an efficient method for the stereospecific synthesis of dihydropyran analogs. nih.gov This reaction typically involves the [4+2] cycloaddition of an electron-poor 1-oxa-1,3-butadiene (heterodiene), such as an α,β-unsaturated carbonyl compound, with an electron-rich alkene (dienophile), like an enol ether or enecarbamate. nih.govpsu.edursc.org

The reactivity of α,β-unsaturated carbonyl compounds in these reactions can be low, often requiring high temperatures. psu.edu To enhance reactivity, electron-withdrawing groups can be introduced into the 1-oxa-1,3-butadiene system. psu.edu Furthermore, the development of catalytic enantioselective versions has greatly expanded the utility of this method. C₂-symmetric bis(oxazoline)−Cu(II) complexes, for instance, have been shown to effectively catalyze the IED-HDA reaction with high diastereoselectivity and enantioselectivity, even at room temperature and with low catalyst loadings. acs.orgorganic-chemistry.org Iron(III) catalysts have also been employed for the asymmetric IED-HDA reaction of dioxopyrrolidines with olefins, yielding bicyclic dihydropyran derivatives with excellent yields and stereoselectivities. rsc.org These catalytic systems enable the synthesis of optically active dihydropyrans, which are valuable precursors for carbohydrates and other natural products. nih.gov

| Heterodiene | Dienophile | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Acyl Phosphonate | Ethyl Vinyl Ether | Bis(oxazoline)−Cu(II) Complex | Dihydropyran | High Enantio- and Diastereoselectivity | acs.org |

| Dioxopyrrolidine | Simple Olefin | Ferric Salt/Chiral Ligand | Bicyclic Dihydropyran | Up to 99% ee, 99:1 dr | rsc.org |

| 3-Aryl-2-benzoyl-2-propenenitrile | N-vinyl-2-oxazolidinone | Thermal (Toluene) | Functionalized Dihydropyran | cis-diastereomer is major product | rsc.org |

| Exocyclic Enone on ent-kaurane | Vinyl Ether | Yb(fod)₃ | Dihydropyran-fused Diterpenoid | Regio- and Stereoselective | nih.govrsc.org |

[4+2] and [3+3] Cycloadditions for Dihydropyranone Synthesis

Dihydropyranones, oxidized derivatives of dihydropyrans, are commonly synthesized via formal [4+2] and [3+3] cycloaddition strategies. N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for these transformations. mdpi.com

In NHC-catalyzed [4+2] annulations, substrates such as ketenes or α,β-unsaturated aldehydes are activated to generate reactive intermediates like homoenolates or acylazoliums. mdpi.comsioc-journal.cn These intermediates then react with a suitable partner to form the dihydropyranone ring. For example, NHCs catalyze the enantioselective [4+2] cycloaddition of ketenes with α-cyanochalcones or β,γ-unsaturated α-ketophosphonates to produce chiral multisubstituted dihydropyranones in good yields and with high stereoselectivity. sioc-journal.cnbath.ac.uk The choice of catalyst, solvent, and temperature can significantly influence the reaction's efficiency and stereochemical outcome. sioc-journal.cn

The [3+3] cycloaddition offers an alternative pathway. scilit.com In this approach, two three-atom synthons are combined. NHC catalysis is also prominent here, for instance, in the reaction of α-bromoenals with β-oxodithioesters. bohrium.com The NHC activates the α-bromoenal to form a chiral α,β-unsaturated acylazolium intermediate, which is then intercepted by the sulfur nucleophile of the dithioester to build the six-membered ring, leading to dihydrothiopyranones. bohrium.com Similar strategies have been applied using different synthons to access various dihydropyranone scaffolds. mdpi.com

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Ketene (B1206846) | α-Cyanochalcone | Chiral NHC | Chiral Dihydropyranone | sioc-journal.cn |

| [4+2] Cycloaddition | Alkylarylketene | β,γ-Unsaturated α-ketophosphonate | Chiral NHC | Dihydropyranone-phosphonate | bath.ac.uk |

| [4+2] Annulation | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Synergistic (NHC/Lewis Acid) | Functionalized Dihydropyranone | mdpi.com |

| [3+3] Annulation | α-Bromoenal | β-Tetralone | Chiral NHC | Tricyclic Dihydropyranone | mdpi.com |

| [3+3] Annulation | 2-Bromoenal | β-Oxodithioester | Chiral NHC | Dihydrothiopyranone | bohrium.com |

Ring-Closing and Annulation Reactions

Ring-closing reactions, which involve the intramolecular formation of the pyran ring from an acyclic precursor, are fundamental to the synthesis of dihydropyrans.

Acid-Catalyzed Cyclization of Unsaturated Ketones (e.g., 5-Hexen-2-one)

A direct and classical method for the synthesis of 6-methyl-3,4-dihydro-2H-pyran involves the acid-catalyzed intramolecular cyclization of an unsaturated ketone like 5-hexen-2-one. This reaction proceeds through the protonation of the carbonyl oxygen, which is followed by an intramolecular nucleophilic attack of the alkene's double bond onto the activated carbonyl carbon. This forms a six-membered ring and a tertiary carbocation. Subsequent deprotonation and dehydration lead to the formation of the stable dihydropyran ring. A related strategy involves the acid-catalyzed cyclization of enynes to produce 5-phosphorus-substituted 2,3-dihydropyran-4-ones, demonstrating the utility of this approach for more complex derivatives. clockss.org

Prins Cyclization Variants: Silyl-Prins and Triflic Acid Mediated Processes

The Prins reaction, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a powerful method for constructing oxygenated heterocycles. acs.orgtandfonline.com Modern variants have significantly improved the stereoselectivity and scope of this transformation for dihydropyran synthesis.

The Silyl-Prins cyclization is a notable variant that provides excellent control over the formation of the dihydropyran ring. wordpress.comnih.gov This reaction utilizes homoallylic or homopropargylic alcohols containing a silyl (B83357) group, often a vinylsilane or allylsilane. nih.govnih.gov Upon reaction with an aldehyde under Lewis acid catalysis, an oxocarbenium ion is formed, which then undergoes cyclization. The silyl group in the intermediate carbocation facilitates a clean elimination step, selectively forming the endocyclic double bond of the dihydropyran product. wordpress.com This method has been used to synthesize a variety of cis-2,6-disubstituted dihydropyrans with high diastereoselectivity. wordpress.comrsc.orgrsc.orgmdpi.com

Triflic acid (TfOH) and its silyl ester, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are highly effective catalysts for Prins-type cyclizations. rsc.orgacs.org These strong acids can efficiently promote the reaction between homopropargylic alcohols and aldehydes, affording 3,6-dihydro-2H-pyran-4-yl triflates with high regioselectivity. rsc.org TMSOTf is also a preferred mediator for silyl-Prins cyclizations of vinylsilyl alcohols, enabling reactions with a broad substrate scope and short reaction times. rsc.orgrsc.org

| Alcohol Precursor | Carbonyl Partner | Catalyst/Mediator | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| 4-Trimethylsilyl-3-buten-1-ol | Various Aldehydes | Lewis Acid (e.g., InCl₃) | Silyl-Prins; High yield and stereocontrol | cis-2,6-Disubstituted Dihydropyran | wordpress.comnih.gov |

| Z-Vinylsilyl alcohol | Various Aldehydes | TMSOTf | Silyl-Prins; Broad scope, short reaction times | cis-2,6-Dihydropyran | rsc.orgrsc.org |

| Homopropargylic alcohol | Various Aldehydes | Triflic Acid (TfOH) | Triflic acid mediated; Regioselective | 3,6-Dihydro-2H-pyran-4-yl triflate | rsc.org |

| Acrylyl Enol Ether | (Intramolecular) | TMSOTf | Stereo- and regioselective cyclization | 5,6-Dihydro-2H-pyran-2-acetate | acs.org |

[3+2+1] Annulation Strategies for Dihydropyran Skeletons

Novel annulation strategies provide alternative disconnections for assembling the dihydropyran ring. A [3+2+1] annulation strategy has been developed for the synthesis of 3,6-dihydro-2H-pyrans. researchgate.net This method uniquely combines three components where each contributes a specific number of atoms to the final ring. In a reported example, a 2-arylpropylene serves as a three-carbon donor, an aldehyde provides the oxygen heteroatom and a carbon atom (a two-atom donor), and dimethyl sulfoxide (B87167) (DMSO) functions as both the solvent and a one-carbon donor. researchgate.net This multicomponent reaction, promoted by a catalyst like K₂S₂O₈, offers a new approach to constructing the dihydropyran skeleton from simple starting materials. researchgate.net

Multi-Component Reactions (MCRs) for Dihydropyran Construction

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all the reactants, have proven to be a powerful tool for the efficient synthesis of complex molecules, including dihydropyran derivatives. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials. researchgate.net

A variety of catalysts have been employed to promote the condensation reactions that lead to the formation of the dihydropyran ring. For instance, a one-pot, three-component synthesis of dihydropyrano(c)chromenes and pyrano[2,3-d]pyrimidines has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a final heterocyclization. researchgate.net The use of an eco-friendly solvent system like ethanol-water at room temperature makes this method particularly attractive. researchgate.net

Another approach involves the use of a heterogeneous and recyclable Lewis acid catalyst, zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum), for the synthesis of dihydropyran derivatives. ajchem-a.com This method allows for the solvent-free reaction of various aldehydes with malononitrile (B47326) and ethyl acetoacetate (B1235776) at a moderate temperature of 50 °C, offering high efficiency and easy catalyst recycling. ajchem-a.com The proposed mechanism involves the initial Knoevenagel condensation of the aldehyde and malononitrile to form a cyano arylidene intermediate, which then reacts with ethyl acetoacetate and subsequently cyclizes to yield the dihydropyran product. ajchem-a.com

Ionic liquids have also been utilized as effective catalysts. For example, the synthesis of ethyl this compound-5-carboxylate can be achieved through the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of an ionic liquid catalyst like [2-aminobenzoato][PF6]. This method benefits from enhanced reaction efficiency and yield.

A tandem Knoevenagel-Michael reaction protocol has been successfully applied for the synthesis of complex dihydropyran derivatives. researchgate.netmdpi.com In one example, the three-component reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one proceeds smoothly to afford a functionalized pyran-pyrimidine fused system. researchgate.netmdpi.com The reaction is believed to initiate with the formation of a Knoevenagel adduct between phenylglyoxal and 1,3-dimethylbarbituric acid, which then undergoes a Michael addition with 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

The efficiency of MCRs is often highlighted by their one-pot nature, which minimizes purification steps and reduces waste. The synthesis of dihydropyran[2,3-c]pyrazoles provides a compelling example of a highly efficient, one-pot, four-component reaction. This reaction, involving an aromatic aldehyde, hydrazine (B178648) hydrate, ethyl acetoacetate, and malononitrile, can be effectively catalyzed by the water extract of banana peel (WEB), a green and biodegradable catalyst. nih.gov This method offers excellent yields in a short reaction time at room temperature. nih.gov

Similarly, a four-component reaction of aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate (B1228247) can lead to the selective formation of either 3,4-dihydropyridin-2(1H)-ones or 3,4-dihydro-2H-pyrans, depending on the structure of the cyclic 1,3-diketone. acs.org The key step is proposed to be the Michael addition of an in situ formed enamino ester to an arylidine cyclic 1,3-diketone. acs.org

The use of nanocatalysts has also been shown to improve reaction efficiency. For instance, the synthesis of dihydropyran[2,3-c]pyrazoles and 2-amino-7-hydroxy-4H-chromenes can be promoted by ultrasound irradiation in the presence of a TiO2/H14[NaP5W30O110] nanocatalyst, leading to significantly faster reactions and higher yields compared to conventional heating. nih.gov

Organocatalytic Approaches for Dihydropyran Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of transformations, including the formation of dihydropyranones. mdpi.commdpi.com NHC-catalyzed reactions often proceed through the formation of key intermediates like the Breslow intermediate and acyl azolium species. mdpi.com

One notable application is the asymmetric hetero-Diels-Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, catalyzed by a chiral NHC. acs.orgnih.gov This reaction produces synthetically valuable dihydropyranones containing a trifluoromethyl group with good yields and excellent diastereo- and enantioselectivity. acs.orgnih.gov The stereospecificity of the reaction is dependent on the geometry of the enone starting material. acs.orgnih.gov

NHCs also catalyze the [4+2] cycloaddition of ketenes with α-cyanochalcones to afford chiral multisubstituted dihydropyranones. sioc-journal.cn The choice of a bulky NHC derived from L-pyroglutamic acid was found to be crucial for achieving good diastereoselectivities and high enantioselectivities. sioc-journal.cn The proposed mechanism involves the initial addition of the NHC to the ketene to form an enolate intermediate, which then undergoes a cycloaddition with the α-cyanochalcone. sioc-journal.cn

Furthermore, NHCs have been employed in oxidative Claisen rearrangements to synthesize bicyclic dihydropyranone-fused naphthols with high yields and moderate to good enantiomeric excesses. mdpi.com

Urea (B33335) and thiourea (B124793) derivatives have been recognized as effective organocatalysts, capable of activating substrates through hydrogen bonding. nih.govbeilstein-journals.org In a reaction analogous to the Biginelli reaction, L-proline, in combination with trifluoroacetic acid (TFA), catalyzes the multicomponent reaction of 3,4-dihydro-2H-pyran, aromatic aldehydes, and urea or thiourea. researchgate.net This reaction diastereoselectively produces hexahydropyrano[2,3-d]pyrimidinones or the corresponding thiones in good yields. researchgate.net The mechanism is thought to involve the formation of an N-carbamoyliminium intermediate that is trapped by the dihydropyran. researchgate.net

Bifunctional (thio)urea catalysts, which contain both a hydrogen-bond donor and a Brønsted base or acid moiety, have been developed for asymmetric synthesis. These catalysts have been successfully applied in the synthesis of six-membered rings with multiple chiral centers. beilstein-journals.org

Transition Metal-Catalyzed Syntheses of Dihydropyrans

Transition metal catalysis offers a powerful and versatile platform for the construction of dihydropyran rings, often enabling novel bond formations and transformations. thieme-connect.comcore.ac.ukresearchgate.net

A notable example is a route involving a palladium(II)-mediated coupling of 1-methoxy-1,2-propadiene with secondary alcohols, followed by a ruthenium-catalyzed ring-closing metathesis. thieme-connect.comthieme-connect.com This strategy provides access to α,α'-disubstituted dihydropyrans. thieme-connect.comthieme-connect.com The proposed mechanism for the palladium-catalyzed step involves the coordination of the Pd(II) species to the allene, making it susceptible to nucleophilic attack by the alcohol. thieme-connect.com

Rhodium(I) in conjunction with a lanthanum(III) co-catalyst has been utilized in a three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide to produce polysubstituted dihydropyrans. acs.org The mechanism is believed to involve the isomerization of the vinylcyclopropane (B126155) to a conjugated diene, which then undergoes a [4+2] cycloaddition with a vicinal tricarbonyl compound generated in situ from the diazoester and diphenyl sulfoxide. acs.org

Gold and platinum catalysts have also been shown to be effective in the synthesis of dihydropyrans. For example, AuCl₃ can selectively catalyze the 6-endo cycloisomerization of β,γ-allendiols to furnish functionalized dihydropyrans. core.ac.uk

Palladium-Catalyzed Carbocyclization and Functionalization

Palladium catalysis has emerged as a powerful tool for the synthesis of dihydropyran rings through carbocyclization reactions. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a single cascade process, leading to highly functionalized products. researchgate.net Palladium(II) catalysts, for instance, can activate enamine and alkyne moieties to facilitate a Heck-like insertion, which is a key step in the cyclization process. acs.org The reaction mechanism typically begins with the formation of an iminium intermediate from an aldehyde and an amine catalyst, followed by a nucleophilic attack to create an enamine. This enamine then interacts with the Pd(II) catalyst, leading to carbocyclization and subsequent isomerization to yield the dihydropyran ring. acs.org

Research has demonstrated that both Pd(0) and Pd(II) species can be active in these carbocyclization reactions, though the Pd(II)-catalyzed pathway is often more exergonic and kinetically favorable. acs.org These palladium-catalyzed strategies provide a divergent route to various oxygen-containing heterocycles, which can be further derivatized for various applications. organic-chemistry.org The versatility of palladium catalysis allows for the construction of complex polycyclic scaffolds, making it a valuable strategy in natural product synthesis. researchgate.net

Table 1: Key Features of Palladium-Catalyzed Dihydropyran Synthesis

| Feature | Description | Reference |

| Catalyst | Typically Pd(II) or Pd(0) complexes. | acs.org |

| Mechanism | Involves cascade reactions such as Heck-like insertions and Michael additions. | researchgate.netacs.org |

| Advantages | High efficiency, step economy, and access to complex molecular architectures. | researchgate.net |

| Applications | Synthesis of functionalized dihydropyrans and polycyclic natural products. | researchgate.netorganic-chemistry.org |

Ruthenium-Carbene Catalysis: Olefin Metathesis and Double Bond Migration

Ruthenium-carbene complexes, particularly Grubbs-type catalysts, are highly effective for the synthesis of cyclic enol ethers like this compound through a sequence of olefin metathesis and double bond migration. organic-chemistry.org This methodology is particularly useful for ring-closing metathesis (RCM) of acyclic diene precursors. The development of N-heterocyclic carbene (NHC) ligands for ruthenium catalysts has significantly enhanced their activity and stability, broadening the scope of olefin metathesis reactions. acs.orgnih.gov

First and second-generation Grubbs' catalysts can be activated with hydride sources, such as sodium borohydride, to catalyze the double bond migration necessary to form the cyclic enol ether from an allyl ether precursor. organic-chemistry.org The stability and activity of these ruthenium catalysts can be tuned by modifying the NHC ligands, for example, by using less bulky NHCs to improve activity in the RCM of sterically hindered substrates. acs.org This approach has been successfully applied to the synthesis of various di- and tri-substituted olefins via RCM at room temperature. nih.gov

Table 2: Ruthenium-Catalyzed Olefin Metathesis for Dihydropyran Synthesis

| Catalyst Type | Key Transformation | Activator/Co-catalyst | Reference |

| Grubbs' Catalysts (1st & 2nd Gen) | Olefin Metathesis & Double Bond Migration | Hydride sources (e.g., NaBH₄) | organic-chemistry.org |

| Ruthenium-NHC Complexes | Ring-Closing Metathesis (RCM) | Not always required | acs.orgnih.gov |

Lewis Acid Catalysis (e.g., ZrCl₄, FeCl₃, Er(III) triflate)

Lewis acids play a crucial role in catalyzing the formation of dihydropyran rings through various reaction pathways, including multicomponent reactions and intramolecular cyclizations. Zirconium tetrachloride (ZrCl₄) has been employed as an efficient and recyclable heterogeneous catalyst for the synthesis of dihydropyran derivatives. ajchem-a.com For instance, a one-pot, solvent-free reaction of aldehydes, malononitrile, and ethyl acetoacetate in the presence of ZrCl₄ immobilized on Arabic Gum yields dihydropyrans in high efficiency and short reaction times. ajchem-a.com ZrCl₄ has also been shown to catalyze the three-component reaction between aromatic aldehydes, urea/thiourea, and 3,4-dihydro-2H-pyran to produce pyranopyrimidine derivatives. semanticscholar.org

Similarly, iron(III) chloride (FeCl₃) has been demonstrated as a mild and effective catalyst for the synthesis of 3,4-dihydro-2H-pyrans from α-alkylated 1,3-dicarbonyl compounds. researchgate.net This method provides a valuable alternative to harsher reaction conditions. Mechanistic studies suggest that these reactions can proceed through the formation of pyran intermediates which then undergo further transformations, such as Friedel-Crafts alkylation, to yield more complex structures like tetrahydronaphthalenes. nih.gov The choice of Lewis acid can influence the reaction pathway, leading to divergent reactivity and selective formation of either dihydropyrans or other cyclic products from the same starting materials. nih.gov

Table 3: Comparison of Lewis Acid Catalysts in Dihydropyran Synthesis

| Lewis Acid | Reaction Type | Key Advantages | Reference |

| ZrCl₄ | Multicomponent Reactions | High efficiency, recyclability, solvent-free conditions. | ajchem-a.comsemanticscholar.org |

| FeCl₃ | Intramolecular Cyclization | Mild reaction conditions, alternative to harsh reagents. | researchgate.netnih.gov |

| Er(III) triflate | Not explicitly detailed for this compound in the provided context, but generally used in similar heterocyclic syntheses. | N/A |

Nickel(II) Acetate (B1210297) in Macrocycle Synthesis involving Dihydropyrans

Nickel(II) acetate serves as a template in the synthesis of macrocyclic complexes, some of which may incorporate dihydropyran-like moieties or are synthesized from precursors that could potentially form such rings. rsc.orglasalle.edu The "template effect" describes how a metal ion can coordinate to and organize ligand precursors, facilitating their cyclization to form a macrocycle that might not form in the absence of the metal ion. lasalle.edu

While direct synthesis of this compound using nickel(II) acetate is not the primary application, the principles of metal-templated synthesis are relevant. For example, nickel(II) acetate can be used in reactions with diamines and other organic fragments to construct complex tetraaza macrocycles. rsc.orgresearchgate.netresearchgate.net The coordination of organic substrates to the nickel center can promote intramolecular reactions that might otherwise be unfavorable, a principle that could be hypothetically extended to the formation of heterocyclic rings like dihydropyrans as part of a larger macrocyclic structure.

Stereoselective and Enantioselective Synthesis of Dihydropyran Scaffolds

The development of stereoselective and enantioselective methods for synthesizing dihydropyrans is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Diastereoselective Carbocyclization Strategies

Diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyrans has been achieved through various strategies. One notable method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govbeilstein-journals.orgresearchgate.net This transformation proceeds with high diastereoselectivity, yielding a single diastereomer of the corresponding 3,4-dihydro-2H-pyran-4-carboxamide. nih.govresearchgate.net The reaction is believed to proceed through a 2,7-dioxabicyclo[3.2.1]octane intermediate, which is key to establishing the stereochemistry of the final product. beilstein-journals.org

Palladium-catalyzed cycloisomerizations of enediynes have also been shown to proceed with high diastereoselectivity, providing another route to complex dihydropyran-containing structures. acs.org These methods allow for the controlled formation of multiple stereocenters in a single reaction, highlighting the power of catalytic strategies in complex molecule synthesis.

Enantioselective Approaches utilizing Chiral Metal Complexes and Organocatalysts

The enantioselective synthesis of dihydropyran derivatives has been extensively studied, with both chiral metal complexes and organocatalysts proving to be effective. acs.org Chiral organocatalysts, such as diarylprolinol silyl ethers, have been successfully employed in domino reactions to construct optically enriched dihydropyrans. researchgate.net These reactions, which can proceed via a Michael addition/enolization/acetalization cascade, can generate products with high enantioselectivities (up to 96% ee) and good yields. researchgate.net

Chiral metal complexes, often based on Lewis acids, are also widely used. For example, chiral aluminum complexes have been used to catalyze enantioselective hetero-Diels-Alder reactions to produce dihydropyrones. acs.org The choice of catalyst, whether a metal complex or an organocatalyst, can influence the reaction pathway and the stereochemical outcome, offering a versatile toolkit for the synthesis of chiral dihydropyran building blocks for natural product synthesis and medicinal chemistry. acs.orgmdpi.com

Table 4: Catalysts for Enantioselective Dihydropyran Synthesis

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Organocatalysts (e.g., diarylprolinol silyl ethers) | Domino Michael/Enolization/Acetalization | High enantioselectivity, metal-free conditions. | researchgate.net |

| Chiral Metal Complexes (e.g., chiral aluminum complexes) | Hetero-Diels-Alder Reactions | Catalytic, high enantioselectivity. | acs.org |

Diastereoselective and Enantioselective Approaches

A variety of catalytic asymmetric reactions have been successfully employed to synthesize chiral dihydropyran derivatives. These methods often involve the use of chiral catalysts to induce stereoselectivity in reactions such as hetero-Diels-Alder reactions, Prins cyclizations, and domino reactions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydropyrans. For instance, chiral imidodiphosphoric acids have been used to catalyze the synthesis of optically active 3,4-dihydro-2H-pyran derivatives with three contiguous stereogenic centers. bohrium.com Similarly, N-heterocyclic carbenes (NHCs) have been utilized in divergent catalytic oxidative transformations to selectively produce either 2H-pyran-2-ones or chiral dihydropyranones from the same starting materials. acs.org

One-pot diastereoselective syntheses have also been developed. For example, novel furopyran-3,4-dione-fused heterocycles, which contain a 6-methyl-2H-pyran-3,4-dione substructure, have been obtained through a one-pot reaction of α-brominated dehydroacetic acid and benzaldehydes. The structure and stereochemistry of these products were unequivocally confirmed by 2D NMR spectroscopy and single-crystal X-ray analysis. researchgate.net Another efficient diastereoselective approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium to yield functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org The trans configuration of the substituents at the C2 and C4 positions of the pyran ring was confirmed by X-ray diffraction. beilstein-journals.org

The following table summarizes representative examples of diastereoselective and enantioselective syntheses of 6-methyl-dihydropyran derivatives and related structures.

| Starting Materials | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| α-Brominated dehydroacetic acid, Benzaldehydes | Organobase | 2-[Aryl(hydroxy)methyl]-6-methyl-2H-furo[3,2-c]pyran-3,4-diones | Diastereoselective | researchgate.net |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Acidic media | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides | Diastereoselective (trans) | nih.govbeilstein-journals.org |

| 3-Bromoenals, 1,3-Dicarbonyl compounds | Chiral N-Heterocyclic Carbene | Chiral dihydropyranones | Enantioselective | acs.org |

| β,γ-Unsaturated ketoester, 2-Vinyl pyrrole | Chiral Copper Complex | Chiral 3,4-dihydro-2H-pyran | High enantioselectivity and diastereoselectivity | google.com |

Green Chemistry Principles in Dihydropyran Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a growing area of focus. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Media Utilization

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free and aqueous reaction conditions have been successfully applied to the synthesis of dihydropyran derivatives.

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. For instance, 4H-pyrans have been prepared through a mechanochemical MCR of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds catalyzed by a metal-organic framework (MOF) under solvent-free ball-milling conditions. nih.gov Similarly, silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) has been used as a recyclable heterogeneous ionic liquid catalyst for the solvent-free synthesis of 3,4-dihydropyrano[c]chromenes at 100°C. scirp.org Another example involves the use of a ZrCl4@Arabic Gum nanocatalyst for the solvent-free, three-component synthesis of dihydropyran derivatives at 50°C. ajchem-a.com

Aqueous media also provides an environmentally benign alternative to organic solvents. A method for synthesizing chiral 3,4-dihydro-2H-pyran compounds in an aqueous medium has been developed using a chiral copper complex catalyst. This reaction proceeds with high enantioselectivity and diastereoselectivity, and can be scaled up to the gram scale while maintaining its efficiency. google.com Triphenylphosphine (B44618) has also been shown to be an effective catalyst for the one-pot synthesis of 2-amino-3-cyano-6-methyl-4-aryl-4H-pyrans in an ethanol-water mixture. ijcce.ac.ir

Development and Application of Recyclable Catalysts and Waste Reduction Strategies

Heterogeneous catalysts, such as silica-grafted ionic liquids and metal-organic frameworks (MOFs), are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity. nih.govscirp.orgnih.gov For example, a silica-grafted ionic liquid was reused for several cycles in the synthesis of dihydropyrano[c]chromenes with only a slight decrease in efficiency. scirp.org Similarly, a Ta-MOF nanostructure used in the synthesis of 1,4-dihydropyran derivatives was successfully recycled and reused. frontiersin.org The use of triphenylphosphine as a catalyst for the synthesis of 4H-pyrans is another example of a recyclable catalyst, which could be recovered and reused for at least four cycles without loss of activity. ijcce.ac.ir

Waste reduction is an inherent benefit of both multicomponent reactions and the use of recyclable catalysts. MCRs are atom-economical processes that combine three or more reactants in a single step, minimizing the number of synthetic operations and the generation of byproducts. nih.govijcce.ac.ir The reusability of catalysts directly reduces the amount of catalyst waste that needs to be disposed of.

The following table highlights some recyclable catalysts used in the synthesis of dihydropyran derivatives.

| Catalyst | Reaction | Recyclability | Reference |

| Silica-grafted N-propyl-imidazolium hydrogen sulfate | Synthesis of 3,4-dihydropyrano[c]chromenes | Reused multiple times with slight decrease in efficiency | scirp.org |

| Cu2(NH2-BDC)2(DABCO) MOF | Synthesis of 4H-pyrans | Reusable | nih.gov |

| ZrCl4@Arabic Gum | Synthesis of dihydropyran derivatives | Reusable | ajchem-a.com |

| Triphenylphosphine | Synthesis of 2-amino-3-cyano-6-methyl-4-aryl-4H-pyrans | Recycled at least four times without loss of activity | ijcce.ac.ir |

| Ta-MOF nanostructures | Synthesis of 1,4-dihydropyran derivatives | Reusable | frontiersin.org |

Microwave and Ultrasonication Assisted Synthetic Protocols

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance the efficiency of organic reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the preparation of various pyran derivatives. A one-pot, five-minute microwave-assisted synthesis of a water-soluble pyran-2,4,5-triol glucose amine Schiff base derivative was achieved with a 90% yield. mdpi.com Another example is the microwave-assisted synthesis of 4H-pyran derivatives using an ionic liquid in water, which resulted in excellent yields in just 1-4 minutes. mdpi.com Solvent-free microwave irradiation has also been used for the synthesis of annulated 2H-pyrans. researchgate.net

Ultrasound-assisted synthesis has also proven to be a valuable tool for the synthesis of pyran derivatives. A facile and environmentally friendly protocol for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound-mediated condensation. researchgate.net This method offers advantages such as shorter reaction times and higher yields. researchgate.net Ultrasound irradiation has also been used to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, which are structurally related to dihydropyrans. mdpi.com

Mechanistic Investigations of 6 Methyl 3,4 Dihydro 2h Pyran Reactivity

Electrophilic Transformations of Dihydropyran Rings

The electron-rich double bond in 6-methyl-3,4-dihydro-2H-pyran is highly susceptible to attack by electrophiles. The lone pairs on the adjacent oxygen atom donate electron density into the π-system, activating the double bond for addition reactions.

Electrophilic additions to the double bond of dihydropyrans proceed via mechanisms analogous to those observed with acyclic enol ethers or simple alkenes, but with regiochemical outcomes dictated by the ring oxygen.

Addition of Hydrogen Halides (HX): The reaction with hydrogen halides like HBr or HCl begins with the protonation of the double bond. libretexts.org This initial step is regioselective, with the proton adding to the C-5 carbon to form a more stable oxocarbenium ion intermediate, where the positive charge is on the C-6 carbon. This carbocation is stabilized by both the electron-donating methyl group and resonance delocalization involving the ring oxygen. The subsequent nucleophilic attack by the halide ion (X⁻) on the C-6 carbon yields the 2-halo-2-methyltetrahydropyran product. sigmaaldrich.com

Addition of Halogens (X₂): The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. youtube.commasterorganicchemistry.com The nucleophilic solvent or the halide ion then attacks one of the carbons of the former double bond in an anti-addition fashion. Attack at the C-6 position is sterically and electronically favored, leading to the formation of 2,3-dihalo-6-methyltetrahydropyran derivatives. sigmaaldrich.com The halogen at the C-2 position is typically more reactive, allowing for further substitution reactions. sigmaaldrich.com

Addition of Alcohols (ROH): In the presence of an acid catalyst, alcohols add across the double bond to form acetals. youtube.com The mechanism mirrors the addition of hydrogen halides, starting with the protonation of the double bond to generate the stable oxocarbenium ion at C-6. A molecule of the alcohol then acts as a nucleophile, attacking the C-6 carbon. A final deprotonation step by the solvent yields a 2-alkoxy-6-methyltetrahydropyran. This reaction is fundamental to the use of dihydropyran as a protecting group for alcohols.

| Electrophile | Reagent(s) | Intermediate | Major Product |

| Hydrogen Halide | HCl, HBr | Oxocarbenium ion | 2-Halo-6-methyltetrahydropyran |

| Halogen | Cl₂, Br₂ | Halonium ion | 2,3-Dihalo-6-methyltetrahydropyran |

| Alcohol | ROH, H⁺ (cat.) | Oxocarbenium ion | 2-Alkoxy-6-methyltetrahydropyran |

The presence of a methyl group at the C-6 position has a pronounced effect on the reactivity of the dihydropyran ring towards electrophiles. This influence is primarily electronic, stemming from the electron-donating nature of alkyl groups.

Nucleophilic Reactions and Ring Transformations

While less common than electrophilic additions, this compound can undergo reactions with nucleophiles, particularly under conditions that promote conjugate addition or lead to ring cleavage.

As an α,β-unsaturated ether system, this compound has two potential sites for nucleophilic attack: the C-6 position (a 1,2-type addition relative to the C=C-O system) and the C-4 position (a 1,4- or conjugate addition). The outcome is often governed by Hard and Soft Acid-Base (HSAB) theory. youtube.com

1,2-Addition: "Hard" nucleophiles, which are typically small, highly charged, and have a high charge density (e.g., organolithium reagents, Grignard reagents), tend to favor direct attack at the most electrophilic carbon, C-6. reddit.com This reactivity is driven by charge control. youtube.com

1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are larger, more polarizable, and less charged (e.g., organocuprates, thiols, enamines), tend to favor conjugate addition at the C-4 position. youtube.comreddit.com This pathway is under orbital control, where the nucleophile's highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the dihydropyran, which has a larger lobe at the C-4 position. youtube.com This addition results in an enolate intermediate that is subsequently protonated.

The dihydropyran ring can be opened under various conditions, providing access to functionalized acyclic compounds.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted acid and a nucleophile (such as a thiol), the dihydropyran ring can undergo cleavage. researchgate.netrsc.org The mechanism likely begins with protonation of the ring oxygen, making the ring more susceptible to nucleophilic attack. youtube.comyoutube.com The nucleophile can then attack at the C-2 position, leading to the opening of the heterocyclic ring.

DBU-Catalyzed Retro-Claisen Fragmentation: While studied more extensively in related dihydropyranone systems, similar principles can apply. chalmers.seresearchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can catalyze a relay ring-opening and fragmentation sequence. chalmers.se Kinetic studies and computational modeling suggest a mechanism where DBU acts as a Brønsted base to deprotonate a nucleophile, which then initiates a ring-opening cascade that can culminate in a retro-Claisen type fragmentation. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Step | Outcome |

| Acid-Catalyzed Ring-Opening | Brønsted Acid (e.g., p-TsOH), Nucleophile | Protonation of ring oxygen, followed by nucleophilic attack | Formation of functionalized acyclic product |

| DBU-Catalyzed Fragmentation | DBU, Nucleophile | Base-catalyzed nucleophilic attack and subsequent fragmentation | Ring cleavage to form acyclic products |

The dihydropyran ring is a valuable synthon for constructing more complex fused heterocyclic systems. Reactions with binucleophiles, which contain two nucleophilic centers, can lead to the formation of new rings fused to the pyran framework. For instance, reactions of functionalized dihydropyrans with compounds like ureas, thioureas, or amidines can yield pyrano[2,3-d]pyrimidine derivatives. nih.govrsc.org The general mechanism involves an initial nucleophilic attack on the dihydropyran system, followed by an intramolecular cyclization where the second nucleophilic group attacks an electrophilic center, often with the elimination of a small molecule like water or an alcohol, to form the stable fused bicyclic structure.

Oxidative and Reductive Transformations

The oxidation of this compound can proceed through several pathways, yielding a variety of functionalized products. These transformations are often initiated by photooxidation or achieved using powerful chemical oxidants, leading to subsequent rearrangement reactions.

Photooxidation

The photooxidation of this compound, particularly through a sensitized reaction with singlet oxygen (¹O₂), follows a Schenck ene reaction mechanism. wikipedia.org In this process, the electronically excited singlet oxygen acts as an electrophile, reacting with the dihydropyran ring which serves as the ene component. The reaction proceeds via a concerted pericyclic mechanism where the double bond shifts, and a hydrogen atom from the C4 allylic position is abstracted, leading to the formation of an allylic hydroperoxide. This transformation introduces a hydroperoxy group at the C4 position, creating a chiral center and yielding 4-hydroperoxy-6-methyl-3,4-dihydro-2H-pyran. Studies on similar dipyrrinone systems have identified analogous hydroperoxide intermediates during oxidation with singlet oxygen. muni.cz The formation of these primary hydroperoxides can initiate further downstream reactions, contributing to a cascade of oxidative products. cuny.edu

The mechanism involves the interaction of the photosensitizer in its excited triplet state with ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This species then attacks the electron-rich double bond of the dihydropyran.

Hock Rearrangement

The allylic hydroperoxide formed during photooxidation can undergo an acid-catalyzed Hock rearrangement. This reaction results in the oxidative cleavage of a carbon-carbon bond adjacent to the hydroperoxide-bearing carbon. researchgate.netnih.gov For 4-hydroperoxy-6-methyl-3,4-dihydro-2H-pyran, protonation of the hydroperoxide group initiates the rearrangement. This is followed by the migration of an adjacent carbon group to the electron-deficient oxygen and subsequent elimination of water to form a stabilized oxocarbenium ion. mdpi.com The resulting intermediate is then hydrolyzed to yield distinct carbonyl- and alcohol-containing fragments. The Hock rearrangement is a key step in industrial processes like the production of phenol (B47542) from cumene (B47948) hydroperoxide and has been explored for the synthesis of complex molecules. nih.govmdpi.com

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters or lactones using peroxyacids or peroxides as the oxidant. wikipedia.org While this compound itself lacks a ketone functionality for direct oxidation, its saturated derivative, 6-methyltetrahydropyran-3-one, can undergo this transformation.

The reaction is initiated by the protonation of the ketone's carbonyl group, which enhances its electrophilicity. A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. jk-sci.com This is followed by the concerted migration of one of the α-carbon groups to the adjacent oxygen atom, displacing a carboxylic acid. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of 6-methyltetrahydropyran-3-one, the more substituted C4 carbon would preferentially migrate, leading to the insertion of an oxygen atom between C3 and C4 and the formation of a seven-membered lactone (oxepanone) derivative. This ring-expansion reaction is a valuable tool in organic synthesis for accessing larger ring systems. nih.govyoutube.com

The conversion of this compound to its fully saturated analogue, 6-methyltetrahydropyran, involves the reduction of the endocyclic double bond. This transformation is most commonly achieved through catalytic hydrogenation.

Catalytic hydrogenation employs molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. youtube.com Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. tcichemicals.com The reaction mechanism involves the adsorption of both the dihydropyran and diatomic hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the stepwise, syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule. youtube.com This process is typically highly efficient and proceeds under mild temperature and pressure conditions. The use of dihydropyran as a precursor for the synthesis of tetrahydropyran (B127337) via hydrogenation is a well-established industrial method. google.com

A computational study on the catalytic hydrogenation of a related dihydropyran-2,4-dione derivative indicated that the reaction proceeds via a hydrogenolytic addition across the C=C double bond. jlu.edu.cn Other methods for the reduction of unsaturated cyclic ethers include the use of catalytic amounts of B(C₆F₅)₃ with an alkylsilane, which can selectively reduce the allylic position. researchgate.net

Pericyclic and Rearrangement Reactions

The thermal decomposition of dihydropyran derivatives proceeds through a concerted, unimolecular retro-hetero-Diels-Alder reaction, which can also be described as a retro-ene type mechanism. mdpi.com This pericyclic reaction involves the cleavage of two sigma bonds within the six-membered ring through a cyclic transition state, resulting in the formation of two new pi bonds.

For this compound, heating in the gas phase leads to the quantitative formation of acetaldehyde (B116499) and 1,3-butadiene. The reaction is homogeneous and follows first-order kinetics. mdpi.com Computational studies on the thermal decomposition of related dihydropyrans, such as 3,6-dihydro-2H-pyran and its methylated analogues, have elucidated the key energetic parameters of this process. usc.edu.codntb.gov.uaresearchgate.net These studies confirm a concerted mechanism via a six-membered cyclic transition state. The presence of methyl substituents on the dihydropyran ring has been shown to lower the activation free energy (ΔG‡), thereby facilitating the decomposition at lower temperatures. mdpi.com

| Compound | Activation Free Energy (ΔG‡) (kJ·mol−1) | Activation Enthalpy (ΔH‡) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | 214 | 219 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 208 | 213 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 | 207 |

The data indicates that each methyl group contributes to a decrease in the activation free energy by approximately 6 kJ·mol⁻¹. mdpi.com The transition state exhibits some polar character, with the O1-C6 bond breaking being more advanced than the C2-C3 bond cleavage. mdpi.com

The Ireland-Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that converts an allylic ester into a γ,δ-unsaturated carboxylic acid under milder conditions than the traditional Claisen rearrangement. wikipedia.orgyoutube.com The reaction proceeds through the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org For a dihydropyran derivative, such as an ester of (3,4-dihydro-2H-pyran-6-yl)methanol, this rearrangement offers a powerful method for stereoselective carbon-carbon bond formation.

The mechanism begins with the deprotonation of the allylic ester using a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then trapped with a trialkylsilyl halide (e.g., TMSCl) to generate the key silyl ketene acetal intermediate. youtube.com This intermediate then undergoes a concerted mdpi.commdpi.com-sigmatropic rearrangement through a highly ordered, six-membered cyclic transition state. wikipedia.org

A critical aspect of this reaction, especially with cyclic substrates, is the analysis of the transition state geometry, which can adopt either a chair-like or a boat-like conformation. sandiego.edu While the chair transition state is generally favored in acyclic systems by about 3-6 kcal/mol, steric interactions within cyclic systems can favor the boat transition state. sandiego.edu Computational studies using Density Functional Theory (DFT) have been instrumental in analyzing the relative energies of these transition states. sandiego.eduresearchgate.net For rearrangements involving cyclohexenyl systems, which are structurally analogous to dihydropyrans, steric clashes between substituents on the ring and the silyl ketene acetal moiety can destabilize the chair conformation, making the boat pathway competitive or even preferred. sandiego.edu The geometry of the enolate (E or Z) also plays a crucial role in determining the stereochemical outcome of the product. nih.gov

| Transition State Conformation | Relative Energy (kcal·mol−1) | Key Steric Interaction |

|---|---|---|

| syn-Chair | 0.0 (Reference) | Minimal |

| syn-Boat | +5.4 | Interaction between C2 and C5 orbitals |

| anti-Chair | +2.1 | 1,3-diaxial-like interaction |

| anti-Boat | +6.2 | Significant steric and orbital interactions |

Note: The energies are illustrative for a model system and actual values depend on the specific substitution pattern of the dihydropyran derivative.

C-H Functionalization and Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. For this compound, several C-H bonds are available for activation, including vinylic, allylic, and aliphatic C-H bonds, presenting a challenge in regioselectivity.

Transition metal catalysis is a primary approach for C-H activation. The ring oxygen in the dihydropyran can act as a Lewis basic site, potentially directing a metal catalyst to the proximal C-H bonds at the C2 position. acs.org This strategy, often termed "directing group-assisted" C-H activation, can facilitate regioselective functionalization. mdpi.com For example, rhodium and palladium catalysts have been used in sequential C-H functionalization reactions to construct complex heterocyclic systems like dihydrobenzofurans. nih.govemory.edu

Strategies for functionalizing the various C-H bonds in this compound could include:

Vinylic C-H Functionalization (C5): Heck-type reactions or direct arylation could potentially be employed, although this position is often less reactive than allylic sites.

Allylic C-H Functionalization (C4): The allylic C-H bonds are inherently weaker and more susceptible to radical or oxidative functionalization. Minisci-type reactions, which involve the reaction of protonated N-heteroaromatics with radical species, have been successfully applied to cyclic ethers, suggesting a possible pathway for functionalization. thieme-connect.com

Aliphatic C-H Functionalization (C2, C3): Activation of these stronger sp³ C-H bonds typically requires a directing group to bring the metal catalyst into close proximity. The ether oxygen may serve as a weak directing group for α-functionalization at C2. acs.orgrsc.org More robust strategies might involve installing a removable directing group elsewhere on the molecule to achieve functionalization at a specific site. mdpi.com

Iron-mediated C-H functionalization has also been shown to achieve high regioselectivity in the functionalization of propargylic C-H bonds under thermodynamic control, highlighting the potential of various transition metals in controlling reaction outcomes. nih.gov The development of catalytic protocols for the C-H functionalization of ethers is an active area of research, focusing on understanding the subtle structural factors that determine the reaction outcome. acs.org

Oxidative C-H Alkynylation of Dihydropyrans

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy in organic synthesis. In the context of dihydropyrans like this compound, the oxidative C-H alkynylation provides a direct route to α-substituted derivatives. A notable metal-free approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to facilitate the reaction between dihydropyrans and various potassium trifluoroborates. ccspublishing.org.cnrhhz.net

The proposed mechanism for this transformation begins with a single electron transfer (SET) from the dihydropyran to DDQ. ccspublishing.org.cnrhhz.net This generates a radical cation intermediate and the DDQ radical anion. The radical cation can then undergo either a proton abstraction by the DDQ radical anion followed by another SET, or a direct hydrogen atom transfer (HAT) to the DDQ radical anion. Both pathways lead to the formation of a crucial α,β-unsaturated oxocarbenium ion. This electrophilic intermediate is then intercepted by a nucleophile, such as a potassium alkynyltrifluoroborate, to yield the final α-alkynylated dihydropyran product. ccspublishing.org.cnrhhz.net This method avoids the need for pre-functionalization of the dihydropyran ring, offering a more atom-economical route to diversified dihydropyran structures. ccspublishing.org.cn

Role of C(sp³)-H Bond Cleavage in Rate-Limiting Reaction Steps

The cleavage of a C(sp³)-H bond is often a critical and energetically demanding step in many organic reactions. nih.gov In the oxidative functionalization of dihydropyrans, such as the C-H methylation or alkynylation, the initial C-H bond cleavage at the position alpha to the oxygen atom is frequently the rate-limiting step. nih.govnih.gov This is because the C(sp³)-H bond is typically strong and unactivated. nih.gov

Mechanistic studies, often employing kinetic isotope effect (KIE) analysis (discussed in section 3.6.1), can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step. A significant primary KIE, where a C-H bond reacts several times faster than a corresponding C-D (deuterium) bond, indicates that this bond is being broken in the slowest step of the reaction. princeton.eduepfl.ch In reactions involving this compound, the enhanced reactivity of the C-H bonds adjacent to the endocyclic oxygen is attributed to the ability of the oxygen to stabilize the resulting radical cation or oxocarbenium ion intermediate. rhhz.netnih.gov The stereoelectronic alignment of the C-H bond with the p-orbital of the oxygen atom can also influence the rate of cleavage. cmu.edu

Kinetic and Thermodynamic Studies of Reaction Mechanisms

To gain a deeper, quantitative understanding of reaction mechanisms, kinetic and thermodynamic studies are indispensable. These investigations provide data on reaction rates, activation energies, and the influence of isotopic substitution, which collectively help to construct a detailed picture of the transition states and intermediates involved in the reactivity of this compound.

Kinetic Isotope Effect (KIE) Analysis: Primary and Competitive KIEs in Dihydropyran Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energies between a C-H bond and a C-D bond; the C-D bond is stronger and thus requires more energy to break. libretexts.orgbaranlab.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. epfl.ch For C-H bond cleavage, the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), kH/kD, is typically in the range of 2–8. libretexts.orgbaranlab.org A value in this range for reactions of this compound would strongly suggest that the C-H bond at the 6-position is cleaved during the rate-determining step.

Competitive KIE experiments are often used to measure these effects accurately. In such an experiment, a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions, and the isotopic ratio of the product or the remaining starting material is analyzed at a given conversion. baranlab.org The presence of a significant primary KIE provides compelling evidence that C-H activation is a key component of the reaction's energy profile. princeton.eduepfl.ch

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | 2 - 8 | C-H/C-D bond is broken in the rate-determining step. epfl.chlibretexts.orgbaranlab.org |

| Secondary KIE | 0.7 - 1.5 | C-H/C-D bond is not broken but is near the reaction center; indicates changes in hybridization. princeton.eduwikipedia.org |

| No KIE | ~1 | C-H/C-D bond is not involved in or near the rate-determining step. epfl.ch |

Determination of Reaction Rates and Activation Energies

The rate of a chemical reaction is a measure of how quickly reactants are converted into products and is fundamentally governed by the activation energy (Ea)—the minimum energy required for a reaction to occur. Determining these parameters for reactions involving this compound is essential for optimizing reaction conditions and understanding the underlying mechanism.

Reaction rates are typically determined by monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography. The rate law, an equation that links the reaction rate with the concentrations of reactants, can be derived from this data. For instance, the dehydrogenation of cyclic hydrocarbons, a related transformation, is often modeled using power-law kinetics where the rate's dependence on reactant and product concentrations is determined experimentally.

The activation energy can be determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the energy profile of a reaction, including the activation barriers for proposed mechanistic steps, which can then be compared with experimental values. rsc.org

Mechanistic Elucidation through Reaction Profiling and Intermediate Identification

A complete mechanistic picture requires the identification of all intermediates and transition states along the reaction pathway. Reaction profiling, where the concentrations of starting materials, intermediates, and products are monitored throughout the course of the reaction, is a powerful technique for this purpose.

For the oxidative C-H functionalization of dihydropyrans, key intermediates are proposed to be radical cations and oxocarbenium ions. ccspublishing.org.cnrhhz.net The transient nature of these species makes them difficult to observe directly. However, their existence can be inferred through trapping experiments or by using advanced spectroscopic techniques like time-resolved spectroscopy. For example, in the DDQ-mediated alkynylation, the formation of the α,β-unsaturated oxocarbenium ion is a pivotal step before the final nucleophilic attack. ccspublishing.org.cnrhhz.net The structure and stability of such intermediates can be further investigated using computational modeling to support the proposed mechanistic pathways. rsc.org By combining kinetic data, KIE studies, and the identification of intermediates, a comprehensive and validated mechanism for the reactivity of this compound can be established.

Advanced Spectroscopic and Computational Characterization of Dihydropyran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-Methyl-3,4-dihydro-2H-pyran. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl group, the vinylic proton, and the three methylene (B1212753) groups, with chemical shifts and coupling patterns confirming the core structure. The ¹³C NMR spectrum complements this by identifying each unique carbon environment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the connectivity of the molecular framework.

In substituted dihydropyran systems, Nuclear Overhauser Effect (NOE) studies are particularly powerful for determining relative stereochemistry. NOE measures the spatial proximity of protons. For diastereomers, the presence or absence of specific NOE correlations between substituents and ring protons can definitively establish their cis or trans relationship, which is crucial in stereoselective synthesis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | CH₂ | ~3.8 - 4.0 | ~65 - 68 |

| 3 | CH₂ | ~1.8 - 2.0 | ~22 - 25 |

| 4 | CH₂ | ~2.0 - 2.2 | ~20 - 23 |

| 5 | CH | ~4.5 - 4.7 | ~98 - 101 |

| 6 | C | - | ~145 - 148 |

| 7 (Methyl) | CH₃ | ~1.7 - 1.9 | ~20 - 22 |

The 3,4-dihydro-2H-pyran ring is not planar and typically adopts a half-chair or sofa conformation. The specific conformation is influenced by the substitution pattern, which seeks to minimize steric and electronic repulsions. Conformational analysis is performed by measuring vicinal proton-proton coupling constants (³J_HH) from ¹H NMR spectra and relating them to dihedral angles via the Karplus equation. For example, in substituted dihydropyrans, the magnitude of the coupling constants between protons on adjacent carbons can reveal their axial or equatorial orientations, thereby defining the ring's pucker. Computational chemistry, using methods like Density Functional Theory (DFT), is often used in conjunction with NMR data to calculate the energies of different conformations and predict the most stable arrangement.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. This technique is invaluable for studying the synthesis of dihydropyran systems. By acquiring spectra at regular intervals, researchers can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. This provides detailed kinetic data and mechanistic insights that are often missed with traditional offline analysis. For example, monitoring a Diels-Alder reaction to form a dihydropyran ring could reveal the rate of cycloaddition and identify reaction conditions that maximize yield and selectivity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 98, confirming its molecular formula, C₆H₁₀O.

The fragmentation of the molecular ion is highly characteristic. Dihydropyran systems are well-known to undergo a retro-Diels-Alder (rDA) reaction, which is a key fragmentation pathway. In this process, the six-membered ring cleaves to form a charged diene and a neutral dienophile, or vice versa. The resulting fragment ions provide strong evidence for the underlying ring structure. Other common fragmentations include the loss of small neutral molecules or radicals.

Table 2: Major Ions in the Mass Spectrum of this compound Data sourced from the NIST Chemistry WebBook.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 98 | 30 | [C₆H₁₀O]⁺˙ (Molecular Ion) |

| 83 | 100 | [M - CH₃]⁺ (Loss of methyl radical) |

| 55 | 55 | [C₃H₃O]⁺ (Resulting from rDA) |

| 43 | 95 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While this compound is a liquid at room temperature, solid derivatives can be analyzed. This technique is particularly crucial for chiral dihydropyran systems, as it is the gold standard for determining the absolute stereochemistry of a single enantiomer.

For an enantiomerically pure crystalline sample, anomalous dispersion techniques can be used to determine the absolute configuration, often expressed through the Flack parameter. A value close to zero confirms the correct stereochemical assignment. This unambiguous structural determination is vital in fields like natural product synthesis and medicinal chemistry, where biological activity is often dependent on specific stereochemistry. Studies on various dihydropyridine (B1217469) and dihydropyran derivatives have successfully employed this method to confirm their molecular structures.

Chiroptical Spectroscopy (CD, ORD) for Chiral Dihydropyran Systems

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic methods that probe the interaction of chiral molecules with polarized light. While the parent compound this compound is achiral and thus optically inactive, these methods are essential for characterizing chiral dihydropyran derivatives.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference against wavelength, showing positive or negative peaks (known as Cotton effects) at wavelengths corresponding to electronic transitions. The sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure and absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD curve also exhibits Cotton effects in the region of an absorption band.

Both CD and ORD are powerful, non-destructive techniques used to determine the enantiomeric purity of a sample and can be used to assign the absolute configuration of a chiral dihydropyran by comparing experimental spectra with those of known compounds or with spectra predicted by computational calculations.

Strategic Applications of 6 Methyl 3,4 Dihydro 2h Pyran in Complex Molecule Synthesis

6-Methyl-3,4-dihydro-2H-pyran as a Versatile Synthetic Intermediate and Building Block

The utility of this compound as a versatile intermediate is rooted in its ability to participate in a wide array of chemical reactions. This heterocycle serves as a foundational element for constructing more elaborate molecular architectures, including lactones, cyclic ethers, and intricate fused and spiro-heterocyclic systems. Its reactivity allows for the controlled and often stereoselective introduction of the tetrahydropyran (B127337) motif, a common feature in many biologically active natural products.

The transformation of dihydropyrans into lactones and other cyclic ethers is a key strategy in organic synthesis. While direct transformations of this compound are part of a broader class of reactions, the principles of dihydropyran chemistry are illustrative. For instance, 3,4-dihydro-2H-pyran can be efficiently converted into a β-substituted α,β-unsaturated δ-valerolactone through a sequence involving the introduction of a thiophenyl group, alkylation, and subsequent oxidative elimination. This methodology highlights the potential of the dihydropyran scaffold as a precursor to lactones.

General strategies for the synthesis of cyclic ethers often involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or a double bond. The dihydropyran ring of this compound can be functionalized to create such precursors, thereby enabling its conversion to other substituted tetrahydropyrans or different cyclic ether systems.

Table 1: Representative Transformations of Dihydropyrans to Lactones

| Starting Material | Reagents | Product | Yield |

| 3,4-Dihydro-2H-pyran | 1. PhSH, AIBN; 2. t-BuLi; 3. R-X; 4. V₂O₅ | β-substituted α,β-unsaturated δ-valerolactone | Good |

Note: This table is illustrative of dihydropyran chemistry and not specific to this compound, for which specific examples of this transformation are less commonly reported.

The pyran ring is a common component of fused and spiro-heterocyclic systems found in numerous natural and synthetic compounds. espublisher.com Methodologies for constructing fused pyran rings include intramolecular Heck reactions followed by β-hydride elimination or C-H bond activation. espublisher.com These strategies allow for the annulation of a pyran ring onto an existing molecular framework.

The dihydropyran moiety is also a key building block in the synthesis of spiro-heterocycles. For example, multicomponent reactions involving isatins, malononitrile (B47326), and other suitable reagents can lead to the formation of complex spirooxindole dihydropyridines. nih.gov Although not starting directly from this compound, these syntheses demonstrate the importance of the pyran scaffold in constructing spirocyclic architectures. The reactivity of the double bond in this compound makes it a potential candidate for [3+2] cycloaddition reactions to form spirocyclic dihydropyrazoles, although reactions with electron-rich alkenes like 3,4-dihydro-2H-pyran have been shown to be challenging under certain conditions. shu.ac.uk

Table 2: Examples of Fused and Spiro-Heterocyclic Systems Incorporating a Pyran Ring

| Reaction Type | Key Reagents | Resulting Heterocyclic System |

| Intramolecular Heck Reaction | Pd catalyst | Fused Pyran Ring |

| Multicomponent Reaction | Isatin, Malononitrile, Anilinolactone | Spirooxindole Dihydropyridine (B1217469) |

| Three-Component Reaction | Isatin, Pyrazol-5-amine, Ketonitrile | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] |

The stereocontrolled synthesis of oxygen-containing heterocycles is a significant challenge in organic chemistry. Dihydro-2H-pyran derivatives are valuable intermediates in stereoselective syntheses. A notable example is the stereoselective, metal-free ring-expansion of monocyclopropanated furans, which leads to highly functionalized dihydro-2H-pyran derivatives. nih.govacs.org This method allows for the creation of chiral pyran structures that can be incorporated into larger, biologically relevant molecules. nih.gov The resulting six-membered heterocycles are versatile building blocks for drug synthesis. nih.govacs.org

The carbonyl ene reaction of 2-methylenetetrahydropyrans is another method that enables the direct and stereoselective introduction of oxygen heterocycles into molecular frameworks, yielding β-hydroxydihydropyrans under mild conditions. organic-chemistry.org

Role in the Synthesis of Bioactive Scaffolds and Chemical Precursors

The pyran motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds. nih.govresearchgate.net Its derivatives have shown a wide range of pharmacological activities, making them attractive targets for drug discovery. nih.gov

Pyran-fused heterocyclic systems are central to the structure of many pharmaceuticals and natural products. espublisher.comias.ac.in The fusion of a pyran ring to other heterocyclic or carbocyclic rings can enhance biological activity and introduce novel pharmacological properties. ias.ac.in The synthesis of these fused systems often relies on the strategic functionalization and cyclization of pyran-containing precursors. The development of efficient methods for constructing fused pyran rings is therefore an active area of research. espublisher.com The pyran moiety is a key structural subunit in numerous natural products, including coumarins, flavonoids, and xanthones, which exhibit a wide array of biological activities. espublisher.com

Beyond pharmaceuticals, dihydropyran derivatives serve as important precursors for a variety of organic materials. 3,4-Dihydro-2H-pyran, a related compound, is a key building block for constructing heterocyclic compounds that are foundational to flavors, fragrances, and agrochemicals. nbinno.com Its versatility allows it to participate in reactions such as Diels-Alder cycloadditions, opening pathways to a vast array of complex organic molecules that can be used in the development of advanced materials. nbinno.com The ability to functionalize the dihydropyran ring makes it a versatile starting material for polymers and other specialized industrial chemicals.

Intermediate in the Preparation of Specific Chemical Compounds

This compound and its derivatives are pivotal starting materials or intermediates in multi-step synthetic pathways, leading to the formation of a diverse range of molecules, from industrial chemicals to pharmacologically active agents.

6-chloro-2-hexanone (B157210):

A derivative of this compound serves as a crucial intermediate in the synthesis of 6-chloro-2-hexanone, a compound that is itself an important precursor for pharmaceuticals used in the treatment and prevention of cardiovascular diseases. guidechem.com The synthesis involves a two-stage process where a pyran ester intermediate is first formed and then converted to the target molecule.